molecular formula C8H11N3O2 B6205663 rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis CAS No. 2753425-69-1

rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis

Cat. No.: B6205663
CAS No.: 2753425-69-1
M. Wt: 181.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis: is a synthetic organic compound that features a cyclobutane ring substituted with a triazole moiety and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving Grignard reagents or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The triazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The triazole moiety could play a key role in binding to biological targets, while the cyclobutane ring might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis
  • rac-(1R,2S)-2-(4-ethyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis

Uniqueness

rac-(1R,2S)-2-(4-methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, cis is unique due to the specific substitution pattern on the cyclobutane ring and the presence of the triazole moiety. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2753425-69-1

Molecular Formula

C8H11N3O2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.